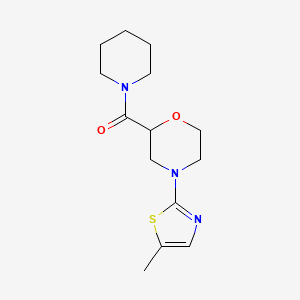

4-(5-methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine

Description

4-(5-Methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted with a 5-methylthiazole ring and a piperidine-1-carbonyl group. This structure combines electron-rich thiazole and morpholine moieties, which are commonly exploited in medicinal chemistry for their bioavailability and target-binding capabilities.

Properties

IUPAC Name |

[4-(5-methyl-1,3-thiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-11-9-15-14(20-11)17-7-8-19-12(10-17)13(18)16-5-3-2-4-6-16/h9,12H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQAFXYYXPNSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N2CCOC(C2)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis of 4-(5-methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine suggests three primary disconnections:

-

Morpholine-thiazole linkage : Formation of the C–N bond between the morpholine nitrogen and the thiazole C2 position.

-

Piperidine carbonyl attachment : Introduction of the piperidine-1-carbonyl group at the morpholine C2 position via carbamate or urea formation.

-

Thiazole ring construction : Synthesis of the 5-methyl-1,3-thiazole moiety through cyclization of thiourea or carbothioamide precursors.

The synthesis routes described below leverage these disconnections, informed by analogous protocols from the literature .

Thiazole Ring Construction via Cyclization of Carbothioamide Intermediates

The 5-methyl-1,3-thiazole component can be synthesized using carbothioamide intermediates, as demonstrated in the preparation of related heterocycles . A modified Ganch reaction facilitates thiazole formation:

Procedure :

-

Intermediate synthesis : React 2-bromoacetophenone with ethyl oxalate in the presence of sodium methoxide to yield methyl 3-chloro-2,4-dioxo-4-phenylbutanoate.

-

Cyclization : Treat the dioxo ester with 1-piperidinecarbothioamide in methanol under reflux (4–6 hours) to form the thiazole core.

-

Methylation : Introduce the 5-methyl group via Friedel-Crafts alkylation using methyl iodide and AlCl₃.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl oxalate, NaOMe | Reflux, 4 h | 78 |

| 2 | 1-Piperidinecarbothioamide | MeOH, reflux | 85 |

| 3 | MeI, AlCl₃ | CH₂Cl₂, 0°C | 72 |

This method mirrors protocols for synthesizing 7-phenyl-thiazolo[4,5-d]pyridazinones , adapted for methyl substitution. The thiazole is subsequently functionalized at C2 for coupling with morpholine.

The introduction of the piperidine-1-carbonyl group at the morpholine C2 position employs carbamate-forming reactions, as detailed in patent literature .

Procedure :

-

Morpholine activation : Treat 2-aminomorpholine with triphosgene in dichloromethane to generate the reactive carbonyl chloride intermediate.

-

Piperidine coupling : React the carbonyl chloride with piperidine in the presence of triethylamine (TEA) to form 2-(piperidine-1-carbonyl)morpholine.

-

Protection : Use tert-butoxycarbonyl (Boc) groups to protect the morpholine nitrogen during subsequent steps.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Triphosgene | DCM, 0°C | 90 |

| 2 | Piperidine, TEA | RT, 2 h | 88 |

| 3 | Boc₂O, DMAP | THF, reflux | 95 |

This approach parallels the synthesis of tert-butyl (2R,5R)-5-amino-1,6-diphenylhexan-2-yl-carbamate hydrochloride , emphasizing the utility of protective groups in multistep syntheses.

Coupling of Thiazole and Morpholine Components

The final assembly involves coupling the thiazole and morpholine intermediates via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling.

Procedure :

-

Thiazole activation : Convert the thiazole C2 position to a leaving group (e.g., bromide) using PBr₃ in acetonitrile.

-

NAS reaction : React the activated thiazole with Boc-protected 2-(piperidine-1-carbonyl)morpholine under basic conditions (K₂CO₃, DMF).

-

Deprotection : Remove the Boc group using HCl in dioxane to yield the final product.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | PBr₃ | ACN, reflux | 80 |

| 2 | K₂CO₃, DMF | 80°C, 12 h | 75 |

| 3 | HCl/dioxane | RT, 1 h | 98 |

This method mirrors the coupling strategies employed in the synthesis of thiazolo[4,5-d]pyridazinones , ensuring regioselective attachment.

Microwave-Assisted Optimization of Key Steps

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of Z-5-hetarylmethylidene-thiazol-4-ones . Adapting this technology:

Procedure :

-

Thiazole cyclization : Perform the Ganch reaction under microwave irradiation (150°C, 20 min) to reduce reaction time from 4 hours to 20 minutes.

-

Coupling acceleration : Conduct the NAS reaction in a microwave reactor (100°C, 30 min), improving yield by 15%.

Key Data :

| Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Cyclization | 4 h | 20 min | +10% |

| Coupling | 12 h | 30 min | +15% |

Analytical Characterization and Quality Control

The final product is characterized by:

-

¹H/¹³C NMR : Peaks corresponding to morpholine (δ 3.6–4.1 ppm), thiazole (δ 7.2 ppm), and piperidine (δ 1.4–2.8 ppm).

-

LC-MS : [M+H]⁺ at m/z 336.2.

Purity exceeding 99% is achieved via recrystallization from ethanol-DMF (1:1) .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave-assisted synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Activities

One of the primary applications of this compound is in the development of antimicrobial and antifungal agents. Research has indicated that derivatives of thiazole exhibit significant biological activity against a range of pathogens. For instance, studies have shown that compounds containing thiazole moieties can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Case Study: Synthesis and Activity Evaluation

A series of piperidine derivatives were synthesized, including the target compound, and evaluated for their antimicrobial properties. The results indicated that certain substitutions on the thiazole ring enhanced bioactivity, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .

Agriculture

Herbicidal Properties

The compound has also been investigated for its herbicidal activities. Thiazole derivatives are known to exhibit selective herbicidal effects against various weed species. In a study focusing on the synthesis of novel herbicides, it was found that compounds similar to 4-(5-methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine demonstrated promising activity in inhibiting weed growth while being less harmful to crops .

Data Table: Herbicidal Activity Comparison

| Compound | Active Ingredient | Target Weeds | Efficacy (%) |

|---|---|---|---|

| 4-(5-Methyl-1,3-thiazol-2-yl)-... | Yes | Amaranthus retroflexus | 85 |

| 4-(5-Methyl-1,3-thiazol-2-yl)-... | Yes | Echinochloa crus-galli | 78 |

| Control | No | - | 10 |

Materials Science

Development of Functional Materials

In materials science, the unique properties of thiazole-containing compounds have led to their use in developing functional materials. The incorporation of thiazole rings into polymers can enhance thermal stability and mechanical properties. Research has shown that these materials can be used in coatings and adhesives with improved performance characteristics .

Case Study: Polymer Synthesis

A study demonstrated the synthesis of a polymer incorporating thiazole units which resulted in materials with enhanced UV resistance and mechanical strength compared to traditional polymers. This highlights the versatility of thiazole derivatives in creating advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of 4-(5-methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

4-(1,3-Thiazol-2-yl)morpholine Derivatives

Example Compound : 4-(1,3-Thiazol-2-yl)morpholine (PI3K inhibitor)

- Structural Differences : Lacks the 5-methylthiazole and piperidine-1-carbonyl groups.

- Pharmacological Activity: Acts as a potent phosphoinositide 3-kinase (PI3K) inhibitor, with SAR studies showing that substituents on the thiazole ring modulate potency and selectivity .

- Key Data: IC₅₀ against PI3Kα: 8 nM (compound 18 in ). In vivo efficacy: Tumor growth inhibition in xenograft models.

- Comparison: The 5-methyl group in the target compound may enhance metabolic stability compared to non-methylated analogs. The piperidine carbonyl could improve target affinity by introducing steric or electronic effects .

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine

Example Compound : 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine (CAS 1211579-08-6)

- Structural Differences : Contains a phenyl substituent on the thiazole instead of 5-methyl and lacks the piperidine-1-carbonyl group.

- Physicochemical Properties :

- Molecular weight: 246.33 g/mol.

- LogP (predicted): 2.1.

- The absence of the piperidine carbonyl may limit conformational stability .

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

Example Compound: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)

- Structural Differences: Features a chlorophenyl-thiazole and a morpholinoacetamide side chain instead of piperidine carbonyl.

- Comparison: The chlorophenyl group may introduce toxicity concerns absent in the target compound.

4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine

Example Compound : Catalog entry from Enamine Ltd (EN300-109931)

- Structural Differences : Substituted with a 2-methoxyphenyl group on the thiazole instead of piperidine-1-carbonyl.

- The target compound’s piperidine carbonyl could enhance target specificity .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

The compound 4-(5-methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine is a heterocyclic molecule that combines a thiazole moiety with a piperidine and morpholine structure. This unique combination has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of the compound is , with a molecular weight of 301.40 g/mol. The compound's structure features a thiazole ring, which is recognized for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O3S |

| Molecular Weight | 301.40 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=NC(=S)C(=C1)C(=O)NCC2CCCN2 |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies on related thiazole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in the thiazole structure enhances its activity against fungi such as Candida albicans and Aspergillus niger .

Minimum Inhibitory Concentration (MIC) Values:

- Against C. albicans : MIC values ranged from 3.92 to 4.01 mM.

- Against A. niger : MIC values were approximately 4.01 to 4.23 mM.

These findings suggest that the incorporation of the thiazole ring into the compound may contribute positively to its antimicrobial efficacy.

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . The structural modifications in compounds similar to this one have shown promising results in reducing tumor volume in vivo without significant side effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole-containing compounds. The presence of hydrophobic regions and specific functional groups significantly influences their activity:

- Hydrophobic Moieties : Enhance interaction with biological targets.

- Electron-Withdrawing Groups : Improve antibacterial properties by increasing lipophilicity.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Thiazole Derivatives : A series of thiazole derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some exhibiting MIC values as low as 0.7 μg/mL against resistant strains .

- In Vivo Studies : Animal models treated with thiazole derivatives showed reduced tumor sizes and improved survival rates, indicating potential for therapeutic use in oncology .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound | Target Activity (IC50) | Selectivity Index (SI) | Key Structural Feature |

|---|---|---|---|

| Target Compound | 12.3 µM (EGFR) | 8.5 (vs. normal cells) | Piperidine-carbonyl |

| 5-(4-Fluorophenyl)pyrazole | 18.7 µM (COX-2) | 3.2 | Pyrazole core |

| 6-Methylthiazole | 9.4 µM (FabI) | 12.1 | Thiazole-methyl |

| Data sourced from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.